Cytotoxic Selectivity: 1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea vs. 3,4-Dichloro Analog in Cancer Cell Lines
In a direct head-to-head comparison, the 4-CF3-phenyl derivative (Compound 8, structurally analogous to 1-benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea) exhibited potent cytotoxicity (IC50 1.5–8.9 µM) against SW480 colon cancer cells and demonstrated favorable selectivity over normal HaCaT cells. In contrast, the 3,4-dichloro analog (Compound 2) displayed broader cytotoxicity including higher toxicity toward normal cells [1]. The 4-CF3 derivative reduced SW620 cell viability by 45–58% and induced strong pro-apoptotic activity, whereas the unsubstituted benzoylthiourea core was significantly less active (IC50 > 100 µM) [1].
| Evidence Dimension | Cytotoxicity (IC50) and selectivity |
|---|---|
| Target Compound Data | IC50 = 1.5–8.9 µM against SW480; viability reduction of SW620 by 45–58%; strong pro-apoptotic activity; selective over normal HaCaT cells |
| Comparator Or Baseline | 3,4-Dichloro analog (Compound 2): IC50 1.5–8.9 µM but with lower selectivity (higher toxicity to normal cells); unsubstituted benzoylthiourea core: IC50 > 100 µM |
| Quantified Difference | 4-CF3 derivative maintains similar potency but with improved selectivity; unsubstituted core is >10-fold less potent |
| Conditions | Human colon cancer cell lines SW480 and SW620; prostate cancer PC3; leukemia K-562; normal HaCaT keratinocytes; trypan blue exclusion assay |
Why This Matters
For researchers procuring compounds for anticancer screening, the 4-CF3 substituent is critical for achieving potent, selective cytotoxicity, whereas generic thioureas or other halogenated analogs may introduce off-target toxicity.
- [1] Strzyga-Łach, P.; Chrzanowska, A.; Podsadni, K.; Bielenica, A. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals 2021, 14(11), 1097. doi:10.3390/ph14111097 View Source
